2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Description

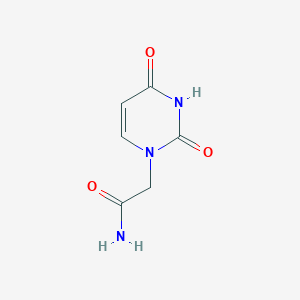

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a pyrimidine derivative characterized by a uracil-like core (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) linked to an acetamide group.

Properties

IUPAC Name |

2-(2,4-dioxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-4(10)3-9-2-1-5(11)8-6(9)12/h1-2H,3H2,(H2,7,10)(H,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOUDYWXVABIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. The reaction typically proceeds under acidic conditions, often using a Lewis acid catalyst such as zinc chloride or a Brønsted acid like hydrochloric acid. The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol.

Reaction Conditions:

Reactants: Aldehyde, β-ketoester, urea

Catalysts: Zinc chloride, hydrochloric acid

Solvents: Ethanol (optional)

Temperature: 80-100°C

Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted synthesis, which significantly reduces reaction time and improves yield. The use of environmentally benign catalysts such as oxalic acid has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide exhibits several biological activities:

Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit these pathogens effectively .

Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, research conducted on HeLa cells showed significant cell death through caspase activation pathways. Additionally, xenograft models indicated reduced tumor volume when treated with this compound .

Anti-inflammatory Effects : The anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

| Study | Activity Tested | Results |

|---|---|---|

| Journal of Medicinal Chemistry | Antimicrobial | Inhibition of S. aureus and E. coli |

| Cancer Research Journal | Anticancer | Induced apoptosis in HeLa cells |

| Inflammation Research | Anti-inflammatory | Reduced TNF-α and IL-6 production |

Potential Applications

The diverse biological activities of this compound suggest numerous potential applications:

Medicinal Chemistry : The compound may serve as a lead structure for developing new antimicrobial or anticancer agents.

Pharmaceutical Development : Its antihypertensive properties indicate potential use in treating high blood pressure and related cardiovascular diseases.

Material Science : The compound's unique chemical properties make it suitable for developing new materials and catalysts in industrial applications .

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamide Derivatives

Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 4113-98-8)

- Structural Difference : Replaces the acetamide group with an ethyl ester.

- Impact : The ester group may enhance lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity compared to the acetamide.

- Similarity Score : 0.88 (structural similarity to the parent compound) .

2-(6-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 61736-34-3)

- Structural Difference : Incorporates a methyl group at the pyrimidine’s 6-position.

- Impact : The methyl group could sterically hinder interactions with target proteins while increasing metabolic stability.

- Similarity Score : 0.89 .

N-Isopropyl Variant (CAS 1043305-84-5)

- Structural Difference : Substitutes the acetamide’s hydrogen with an isopropyl group.

Bioactive Derivatives and Metal Complexes

Ruthenium(II) Complexes (L1 and L2)

- Structure : 5-Fluorouracil (5-FU) derivatives linked to pyridyl-acetamide groups (L1: pyridin-2-yl; L2: pyridin-3-yl).

- Function : These complexes exhibit enhanced anticancer activity compared to free 5-FU due to improved metal-mediated DNA intercalation and topoisomerase inhibition. The pyridyl group’s position (2- vs. 3-) affects coordination geometry and potency .

QYA Ligand (2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-sulfamoylphenyl)acetamide)

- Structural Addition : A sulfamoylphenyl group replaces the acetamide’s terminal hydrogen.

- 168.15 g/mol for the parent compound). This modification may enhance binding to hydrophobic protein pockets .

Dimeric and Polymeric Forms

Di-S44 (Disulfide-Bridged Dimer)

- Structure : Two 2-(5-methyl-2,4-dioxopyrimidin-1(2H)-yl)acetamide units connected via a disulfide bond.

- Function : The dimeric structure enhances avidity in protein-protein interaction modulation, particularly in amyloid assembly. The disulfide bridge allows redox-sensitive dissociation, enabling controlled drug release .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant data and case studies.

- Molecular Formula : C6H6N2O4

- Molecular Weight : 170.12 g/mol

- CAS Number : 4113-97-7

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects against Escherichia coli and Candida albicans, several derivatives demonstrated IC50 values as low as 1.8–1.9 µg/mL, indicating strong antibacterial activity .

| Compound | Microorganism | IC50 (µg/mL) |

|---|---|---|

| Compound 3 | E. coli | 1.8 |

| Compound 12 | E. coli | 1.9 |

| Compound 16 | C. albicans | Not specified |

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro assays. For instance, conjugates formed with acrylate derivatives showed notable inhibition of epidermal growth factor receptor (EGFR) phosphorylation in cancer cell lines at concentrations as low as 10 μM . The compound's ability to inhibit EGFR suggests a mechanism that could be leveraged for targeted cancer therapies.

Cytotoxicity Studies

In vitro toxicity assessments have shown that compounds within the same chemical class exhibit minimal adverse effects on human cell lines when screened at concentrations up to 10 μM. The overall cytotoxicity profile indicated a safe margin for further development .

Study on Antiparasitic Activity

A comprehensive screening of a library containing pyrimidine derivatives, including those related to this compound, revealed that certain compounds retained submicromolar activity against Trypanosoma brucei and Leishmania infantum with EC50 values around 0.45 μM and 0.33 μM respectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the synthesized compounds has been explored to understand how modifications influence biological activity. Modifications in the pyrimidine ring or side chains significantly impacted the efficacy against various microorganisms and cancer cell lines, suggesting that specific structural features are crucial for enhancing biological performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.